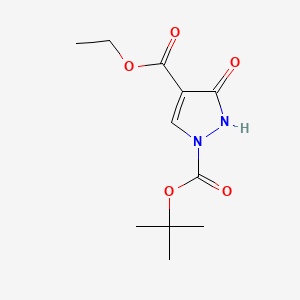

1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate

Description

Properties

IUPAC Name |

2-O-tert-butyl 4-O-ethyl 5-oxo-1H-pyrazole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-5-17-9(15)7-6-13(12-8(7)14)10(16)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAASDFPRJZEMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(NC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate

This technical guide provides a comprehensive overview of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its structure, properties, synthesis, and potential applications.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] It is recognized as a "privileged pharmacophore," meaning it is a molecular framework that is frequently found in biologically active compounds, including numerous FDA-approved drugs.[1] The versatility of the pyrazole core allows for extensive functionalization, leading to a wide spectrum of biological activities.[1] Pyrazole derivatives have shown promise as antibacterial, antifungal, herbicidal, and insecticidal agents.[1] Furthermore, they are crucial intermediates in the synthesis of complex molecules for materials science and coordination chemistry.[2] The title compound, 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, is a functionalized pyrazole that serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical and Structural Properties

1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, with the CAS number 178424-17-4, possesses a unique combination of functional groups that make it a versatile synthetic intermediate.[3] The key structural features include a pyrazole core, a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, an ethyl ester at the 4-position, and a hydroxyl group at the 3-position. The presence of the Boc group allows for controlled reactions at other sites of the molecule, and it can be removed under acidic conditions when desired. The ethyl ester and hydroxyl groups provide handles for further chemical modifications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 178424-17-4 | [3] |

| Molecular Formula | C₁₁H₁₆N₂O₅ | [4] |

| Molecular Weight | 256.26 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Predicted Density | 1.250 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 5.69 ± 0.70 | [3] |

| Storage | 2-8°C, sealed in a dry environment | [3][4] |

Note: Some physical properties are predicted values from chemical databases and should be confirmed experimentally.

Proposed Synthesis Protocol

Reaction Principle

The synthesis involves the reaction of tert-butyl hydrazine with diethyl 2-(ethoxymethylene)malonate. The hydrazine nitrogen attacks the electrophilic carbon of the ethoxymethylene group, followed by an intramolecular cyclization and elimination of ethanol and water to form the 3-hydroxypyrazole ring. The tert-butyl group from the hydrazine becomes the substituent at the N1 position of the pyrazole ring.

Experimental Workflow

Caption: Proposed synthetic workflow for 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate.

Step-by-Step Methodology

-

Preparation of Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-(ethoxymethylene)malonate (1.0 eq) in absolute ethanol.

-

Addition of Base and Hydrazine: To this solution, add a solution of sodium ethoxide (1.1 eq) in ethanol, followed by the portion-wise addition of tert-butyl hydrazine hydrochloride (1.05 eq). The use of a base is crucial to liberate the free hydrazine from its hydrochloride salt.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute aqueous solution of hydrochloric acid.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate.

Spectroscopic Characterization (Expected)

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.

-

¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group, a triplet and a quartet for the ethyl ester group, and a singlet for the proton at the 5-position of the pyrazole ring. The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: The spectrum should reveal signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl and alkyl carbons of the ethyl ester, and the carbons of the pyrazole ring.

-

FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the alkyl groups, C=O stretches of the ester and the Boc-group, and C=C and C=N stretches of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (256.26 g/mol ).

Potential Applications in Research and Drug Development

While specific biological activities for 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate have not been extensively reported, its structural features suggest its utility as a key intermediate in the synthesis of novel therapeutic agents. The pyrazole core is present in drugs with a wide range of activities, and this compound provides a scaffold for creating new derivatives.

-

As a Synthetic Intermediate: This compound is a valuable building block for creating more complex molecules. For example, the hydroxyl group can be a site for etherification or esterification, and the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. A researcher on ResearchGate has noted using this compound in a Mitsunobu reaction, highlighting its utility in synthetic transformations.[9]

-

Potential as TDO2 Inhibitors: Substituted pyrazoles have been investigated as inhibitors of tryptophan 2,3-dioxygenase (TDO2), an enzyme implicated in cancer and neurodegenerative diseases.[10] This compound could serve as a starting point for the development of novel TDO2 inhibitors.

-

Agrochemicals and Materials Science: Given the broad applications of pyrazoles, derivatives of this compound could also be explored for their potential in agrochemical development or as components in novel materials.

Safety and Handling

Based on supplier safety data, 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate is classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3][4]

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

-

Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined structure, featuring multiple functional groups, allows for diverse chemical modifications. While further research is needed to fully elucidate its biological activities, the established importance of the pyrazole scaffold suggests that this compound and its derivatives are promising candidates for the development of new therapeutic agents and other advanced materials. This guide provides a foundational understanding of its properties and a practical, proposed method for its synthesis to aid researchers in their scientific endeavors.

References

- Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.

- Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: unexpected transfer of the ethoxymethylene moiety. Retrieved from [Link]

-

PubMed Central (NIH). (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

ResearchGate. (2020). How can I perform a Mitsunobu reaction between 1-(tert-butyl) 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and neopentyl alcohol? Retrieved from [Link]

-

RSC Publishing. (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Retrieved from [Link]

- Google Patents. (n.d.). 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

-

National Institutes of Health (NIH). (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

-

ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Retrieved from [Link]

-

Beilstein Journals. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

-

MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles and isoxazoles and their antimicrobial activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction between.... Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17. Retrieved from [Link]

Sources

- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 1-tert-butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4- dicarboxylate | 178424-17-4 [chemicalbook.com]

- 4. 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate|BLD Pharm [bldpharm.com]

- 5. Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines: application to the synthesis of 5-(5-methyl-pyrazol-3-yl)-2′-deoxycytidine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Structure Elucidation of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds and functional materials.[1][2] Its structural versatility allows for fine-tuning of physicochemical properties, making pyrazole derivatives essential building blocks in drug discovery. This guide provides an in-depth, multi-technique approach to the definitive structure elucidation of a specific derivative: 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate (CAS No: 178424-17-4).[3]

The putative structure, possessing two distinct ester functionalities and a hydroxyl group on the pyrazole core, necessitates a rigorous and integrated analytical strategy. The potential for tautomerism, particularly the keto-enol equilibrium at the 3-position, makes unambiguous spectral interpretation paramount. This document is intended for researchers and drug development professionals, offering not just protocols, but the causal logic behind the analytical choices, ensuring a self-validating and robust characterization process.

Putative Molecular Structure:

The Analytical Blueprint: An Integrated Spectroscopic Approach

This workflow ensures that each piece of evidence corroborates the others, leading to a high-confidence structural assignment. The process is visualized in the workflow diagram below.

Sources

An In-Depth Technical Guide to 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate (CAS: 178424-17-4)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of clinically approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a privileged scaffold in drug discovery.[2] Compounds incorporating the pyrazole moiety exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] This guide focuses on a specific, highly functionalized derivative, 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate , providing a comprehensive overview of its synthesis, properties, and potential applications, grounded in established chemical principles.

Physicochemical and Structural Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key characteristics of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 178424-17-4 | [4] |

| Molecular Formula | C₁₁H₁₆N₂O₅ | [5] |

| Molecular Weight | 256.26 g/mol | [5] |

| Appearance | White to off-white solid | [4] |

| Predicted Density | 1.250 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 5.69 ± 0.70 | [4] |

| Storage Conditions | 2-8°C, Sealed in a dry environment | [4][5] |

The structure features a pyrazole core with a tert-butoxycarbonyl (Boc) group at the N1 position, a hydroxyl group at C3, and an ethyl carboxylate group at C4. The Boc group serves as a common protecting group for nitrogen, which can be strategically removed under acidic conditions to allow for further functionalization. The 3-hydroxy group imparts acidic character and potential for hydrogen bonding, while the ethyl ester at the 4-position offers a site for modification through hydrolysis or transesterification.

Synthetic Strategy: A Self-Validating Protocol

The synthesis of polysubstituted pyrazoles is a well-established field, with the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent being a cornerstone strategy.[2][6] For the target molecule, a highly plausible and efficient synthesis involves the reaction of tert-butyl carbazate with a suitable β-keto ester derivative.

Causality Behind Experimental Choices:

The chosen synthetic route is predicated on the nucleophilic nature of the hydrazine nitrogens in tert-butyl carbazate and the electrophilic centers of the dicarbonyl equivalent. The tert-butyl carbazate provides the N-Boc protected pyrazole nitrogen and the adjacent nitrogen atom. The selection of a diethyl ethoxymethylenemalonate-type precursor as the three-carbon backbone is strategic, as the ethoxy group acts as a good leaving group, facilitating the initial nucleophilic attack and subsequent cyclization.

Visualizing the Synthetic Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 3. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-tert-butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4- dicarboxylate | 178424-17-4 [chemicalbook.com]

- 5. 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate|BLD Pharm [bldpharm.com]

- 6. societachimica.it [societachimica.it]

A Whitepaper on the Physicochemical Properties of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate

Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, a heterocyclic compound of significant interest to the pharmaceutical sciences. Pyrazole scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Understanding the fundamental physicochemical characteristics of novel pyrazole derivatives is therefore a critical prerequisite for any drug discovery and development program. This document delineates the compound's structural identity, explores its key physicochemical parameters such as pKa, lipophilicity, and solubility, and provides robust, field-proven experimental protocols for their determination. The causality behind methodological choices is explained to provide researchers with not just procedures, but a framework for characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound's behavior to inform screening, lead optimization, and formulation strategies.

Section 1: The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[3][4] Its remarkable versatility allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antidepressant effects.[1] This has cemented its status as a privileged scaffold, present in blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1]

The subject of this guide, 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, incorporates several key features common in medicinal chemistry. The N-tert-butoxycarbonyl (Boc) group provides steric bulk and modulates electronic properties, while the ethyl ester at the 4-position offers a site for further chemical modification or influences metabolic stability. The 3-hydroxy group is particularly significant as it imparts acidic character and can exist in a tautomeric equilibrium with its keto form, which profoundly influences its physicochemical behavior and biological interactions.

Section 2: Compound Identity and Structural Features

Accurate identification is the foundation of all subsequent characterization. The essential identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-tert-butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate | [5] |

| CAS Number | 178424-17-4 | [5] |

| Molecular Formula | C₁₁H₁₆N₂O₅ | [5][6] |

| Molecular Weight | 256.26 g/mol | [6] |

| Appearance | White to off-white solid | [5] |

| SMILES | O=C(N1N=C(O)C(C(OCC)=O)=C1)OC(C)(C)C | [6] |

| InChIKey | VAASDFPRJZEMMO-UHFFFAOYSA-N | [5] |

Structural Elucidation and Tautomerism

A critical structural feature of this molecule is the potential for keto-enol tautomerism at the 3-position of the pyrazole ring. The "3-hydroxy" (enol) form is in equilibrium with the "3-oxo" (keto) form.

Caption: Keto-enol tautomerism of the pyrazole core.

This equilibrium is influenced by the solvent, pH, and temperature. The enolic hydroxyl group acts as a hydrogen bond donor and is acidic, while the keto form presents a hydrogen bond acceptor. This duality is fundamental to the molecule's interaction with biological targets and its physicochemical properties.

Section 3: Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical data for the compound. These parameters are essential for predicting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]

| Property | Value | Source/Comment |

| Density | 1.250 ± 0.06 g/cm³ | (Predicted)[5] |

| pKa | 5.69 ± 0.70 | (Predicted); Attributed to the enolic hydroxyl group.[5] |

| LogP | Not available | Experimental data is lacking. A structurally related compound lacking the 3-hydroxy group has a predicted LogP of 1.84.[8] The addition of a hydroxyl group is expected to decrease the LogP, increasing hydrophilicity. |

| Storage Conditions | 2-8°C, sealed in dry container | [5][6] |

Acidity (pKa)

The predicted pKa of approximately 5.7 is attributed to the acidic proton of the enolic hydroxyl group.[5] This value is of paramount importance in drug development.[9][10] At physiological pH (≈7.4), the compound will be predominantly in its deprotonated, anionic form. This ionization increases aqueous solubility but can decrease passive permeability across lipid membranes, a classic trade-off that medicinal chemists must navigate.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes.[11] For an ionizable compound like this one, the distribution coefficient (LogD) at a specific pH is more relevant. Since the pKa is ~5.7, the LogD at pH 7.4 will be significantly lower (more hydrophilic) than the LogP of the neutral species, as the compound will be mostly ionized. While experimental data is unavailable, computational methods and the data from related structures suggest moderate lipophilicity for the neutral form.[8][12]

Solubility

Given its molecular structure, which contains both lipophilic (tert-butyl, ethyl) and polar (ester, hydroxyl, pyrazole nitrogens) groups, the compound is expected to have low intrinsic aqueous solubility.[13][14] However, its solubility is strongly pH-dependent. In basic solutions (pH > 6), solubility will increase dramatically due to the formation of the water-soluble conjugate base. This behavior is critical for designing oral formulations and for developing purification strategies.

Section 4: Standardized Protocols for Experimental Characterization

The following protocols provide robust, validated methods for determining the core physicochemical properties. They are designed to be self-validating and provide insights into a compound's behavior.

Protocol 4.1: Qualitative Solubility Assessment

Rationale: This initial screen provides rapid, crucial information about the presence of ionizable functional groups and guides the selection of solvents for analysis and formulation.[15][16] The protocol systematically tests solubility in neutral, acidic, and basic aqueous media.

Methodology:

-

Aliquot approximately 5-10 mg of the compound into three separate, clearly labeled glass vials.

-

To the first vial, add 1 mL of deionized water.

-

To the second vial, add 1 mL of 5% w/v aqueous HCl.

-

To the third vial, add 1 mL of 5% w/v aqueous NaOH.

-

Vortex each vial vigorously for 60 seconds.

-

Visually inspect for dissolution against a dark background.

-

Interpretation: Solubility in 5% NaOH but not in water or 5% HCl strongly indicates the presence of an acidic functional group, consistent with the compound's structure.

Caption: Decision workflow for qualitative solubility testing.

Protocol 4.2: pKa Determination by UV-Metric Titration

Rationale: This method is ideal for chromophoric compounds, especially those with limited aqueous solubility.[10][17] It relies on the principle that the UV-Vis absorbance spectrum of the compound changes as it transitions between its protonated (neutral) and deprotonated (anionic) forms. By monitoring this change across a pH gradient, the pKa can be accurately determined.

Methodology:

-

Prepare a stock solution of the compound (e.g., 10 mM in DMSO or methanol).

-

Prepare a series of buffers spanning a pH range from 3 to 9 (e.g., universal Britton-Robinson buffer).

-

For each buffer, prepare a sample by diluting a small aliquot of the stock solution to a final concentration of ~50 µM. Ensure the organic solvent concentration is low (<1%) to minimize its effect on pH.

-

Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

-

Identify an analytical wavelength where the absorbance difference between the fully protonated and deprotonated species is maximal.

-

Plot absorbance at this wavelength versus pH.

-

Fit the data to the Henderson-Hasselbalch equation. The pH at the inflection point of the resulting sigmoidal curve corresponds to the pKa.

Protocol 4.3: LogD Determination by Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining lipophilicity.[18][19] It directly measures the partitioning of a compound between n-octanol (simulating a lipidic membrane) and a buffered aqueous phase at a physiologically relevant pH (e.g., 7.4).

Methodology:

-

Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

-

Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated buffer (e.g., 2 mL).

-

Add an equal volume of pre-saturated n-octanol (2 mL).

-

Seal the vial and shake/agitate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully remove an aliquot from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as RP-HPLC (see Section 5.1).

-

Calculate LogD₇.₄ using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Caption: Experimental workflow for LogD determination.

Section 5: Analytical Methods for Quality Control

Robust analytical methods are essential for confirming the identity, purity, and stability of any research compound.

Method 5.1: Purity Assessment by RP-HPLC

Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of small organic molecules.[20][21] It separates compounds based on their hydrophobicity.

Exemplary Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient: 10% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve compound in 50:50 ACN/Water.

Justification: The C18 stationary phase is appropriate for this moderately lipophilic compound. The use of TFA as an ion-pairing agent ensures sharp, symmetrical peaks by suppressing the ionization of any residual silanols on the column and the analyte itself.

Method 5.2: Structural Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structure confirmation.[3][22] Key expected signals include a singlet for the nine tert-butyl protons, a quartet and triplet for the ethyl group protons, and a characteristic singlet for the C5-proton on the pyrazole ring.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight, with an expected [M+H]⁺ ion at m/z 257.11 or an [M-H]⁻ ion at m/z 255.10.[22]

Section 6: Conclusion

1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate is a classic example of a drug-like heterocyclic scaffold. Its key physicochemical features are dominated by moderate lipophilicity and a distinct acidic character (pKa ≈ 5.7) due to its enolic hydroxyl group. This pKa dictates that the molecule will be predominantly ionized at physiological pH, a fact that has profound implications for its solubility, membrane permeability, and potential interactions with biological targets. The experimental and analytical protocols detailed in this guide provide a robust framework for the empirical characterization of this and structurally related compounds, enabling researchers to make data-driven decisions in the complex process of drug discovery and development.

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

-

MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Retrieved January 23, 2026, from [Link]

-

Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 1-{3-Tert-Butyl-1-[4-(Hydroxymethyl)phenyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-1-Ylurea. PubChem. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2020). How can I perform a Mitsunobu reaction between 1-(tert-butyl) 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and neopentyl alcohol?. ResearchGate. Retrieved January 23, 2026, from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Retrieved January 23, 2026, from [Link]

-

Viale, M., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Pharmaceuticals, 14(10), 1033. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. University of Toronto Scarborough. Retrieved January 23, 2026, from [Link]

-

International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. Retrieved January 23, 2026, from [Link]

-

Al-Iphadeely, F. N. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 13-26. [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Yolasite. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. yolasite.com. Retrieved January 23, 2026, from [Link]

-

MDPI. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. MDPI. Retrieved January 23, 2026, from [Link]

-

Pion Inc. (2024). Introduction to log P and log D measurement using PionT3. Pion Inc. Retrieved January 23, 2026, from [Link]

-

Wiley Online Library. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification... Wiley Online Library. Retrieved January 23, 2026, from [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

- Google Patents. (2015). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents.

-

ResearchGate. (2024). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Li, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1788-1800. [Link]

-

Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. Retrieved January 23, 2026, from [Link]

-

LCGC. (n.d.). Determination of pKa Values by Liquid Chromatography. LCGC. Retrieved January 23, 2026, from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. iscnagpur.ac.in. Retrieved January 23, 2026, from [Link]

-

ChemAxon. (n.d.). LogP and logD calculations. ChemAxon Docs. Retrieved January 23, 2026, from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 1-tert-butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4- dicarboxylate | 178424-17-4 [chemicalbook.com]

- 6. 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate|BLD Pharm [bldpharm.com]

- 7. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 11. Introduction to log P and log D in drug development [pion-inc.com]

- 12. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. www1.udel.edu [www1.udel.edu]

- 17. academic.oup.com [academic.oup.com]

- 18. acdlabs.com [acdlabs.com]

- 19. agilent.com [agilent.com]

- 20. ijcpa.in [ijcpa.in]

- 21. researchgate.net [researchgate.net]

- 22. rsc.org [rsc.org]

An In-depth Technical Guide to 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization in research and drug development.

Core Molecular Attributes

1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate is a polysubstituted pyrazole derivative. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold of significant interest in drug discovery due to its diverse biological activities.[1] This particular molecule is functionalized with a tert-butoxycarbonyl (Boc) group at the N1 position, an ethyl ester at the C4 position, and a hydroxyl group at the C3 position, making it a versatile intermediate for further chemical modifications.

| Property | Value | Source |

| Molecular Weight | 256.26 g/mol | |

| Molecular Formula | C11H16N2O5 | |

| CAS Number | 178424-17-4 | |

| Appearance | White to off-white solid | |

| Predicted Density | 1.250±0.06 g/cm³ | |

| Predicted pKa | 5.69±0.70 | |

| Storage | 2-8°C, sealed in a dry environment |

Strategic Importance in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in a range of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib, and anticancer drugs.[1] The unique substitution pattern of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate offers several strategic advantages for drug design:

-

The N-Boc Group: This protecting group provides stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further functionalization at the nitrogen atom.

-

The C4-Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other functional groups, enabling the exploration of structure-activity relationships.

-

The C3-Hydroxyl Group: This nucleophilic handle allows for reactions such as etherification or esterification, providing another avenue for molecular diversification. Its presence also influences the electronic properties of the pyrazole ring.

Synthesis and Mechanistic Insights

A likely synthetic pathway would involve the reaction of tert-butyl carbazate (1) with a suitable diethyl malonate derivative, such as diethyl 2-(ethoxymethylene)malonate (2) , followed by cyclization.

Caption: Proposed synthetic pathway for 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate.

Experimental Protocol: A Proposed Synthesis

This protocol is a representative example based on general procedures for pyrazole synthesis and should be optimized for specific laboratory conditions.

Materials:

-

tert-Butyl carbazate

-

Diethyl 2-(ethoxymethylene)malonate

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl carbazate (1.0 equivalent) at room temperature.

-

Addition of Reagent: Stir the mixture for 15 minutes, then add diethyl 2-(ethoxymethylene)malonate (1.05 equivalents) dropwise over 30 minutes.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride.

-

Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Reactivity and Synthetic Utility

The strategic placement of functional groups on 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate makes it a versatile platform for generating libraries of compounds for high-throughput screening.

Mitsunobu Reaction

The hydroxyl group at the C3 position can participate in a Mitsunobu reaction, allowing for the introduction of a variety of substituents via an O-alkylation. This reaction typically involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Caption: Mitsunobu reaction of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the tert-butyl protons (a singlet around 1.5 ppm), the ethyl group protons (a quartet and a triplet), and the pyrazole ring proton (a singlet). The position of the hydroxyl proton signal will be solvent-dependent and may be broad.

-

¹³C NMR: Signals corresponding to the carbons of the tert-butyl group, the ethyl group, the ester carbonyl, the Boc carbonyl, and the pyrazole ring carbons are expected.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a suitable reversed-phase column and a mobile phase gradient of acetonitrile and water, with detection by UV absorbance.

Conclusion

1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate is a valuable and versatile building block for the synthesis of more complex molecules in the pursuit of new therapeutic agents. Its well-defined structure and multiple points for diversification make it an attractive starting material for the generation of compound libraries for drug discovery programs. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective application in the laboratory.

References

-

Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5873. Available at: [Link]

Sources

Navigating the Spectroscopic Landscape of a Novel Pyrazole: A Technical Guide to 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate

For Immediate Release

[City, State] – January 23, 2026 – In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the spectral characterization of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, a promising heterocyclic scaffold. While comprehensive, peer-reviewed spectral data for this specific molecule is not yet publicly available, this document serves as an in-depth predictive analysis and a methodological framework for its spectroscopic investigation. By leveraging data from structurally analogous compounds and fundamental spectroscopic principles, we present an anticipated spectral profile, offering a robust starting point for researchers in the field.

Molecular Architecture and its Spectroscopic Implications

The structure of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate combines several key functional groups that will manifest distinct signatures in various spectroscopic analyses. The pyrazole core, substituted with a bulky tert-butyl group at the N1 position, an ethyl carboxylate at C4, and a hydroxyl group at C3, presents a unique electronic and steric environment. Understanding these features is crucial for the accurate interpretation of spectral data.

Figure 1: Chemical structure of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate.

Predicted Spectroscopic Data

The following sections outline the anticipated spectral data for the title compound based on the analysis of related pyrazole derivatives and established spectroscopic libraries.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide a clear map of the proton environment of the molecule. The chemical shifts are influenced by the electron-withdrawing and donating effects of the neighboring functional groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.60 | Singlet | 9H | tert-Butyl protons | Characteristic singlet for the nine equivalent protons of the tert-butyl group, shielded by the adjacent nitrogen. |

| ~1.35 | Triplet | 3H | -OCH₂CH ₃ | Triplet due to coupling with the adjacent methylene protons. |

| ~4.30 | Quartet | 2H | -OCH ₂CH₃ | Quartet due to coupling with the adjacent methyl protons, deshielded by the ester oxygen. |

| ~8.00 | Singlet | 1H | Pyrazole C5-H | The lone proton on the pyrazole ring, expected to be deshielded by the aromatic system and adjacent ester group. |

| ~10.0-12.0 | Broad Singlet | 1H | C3-OH | A broad signal for the hydroxyl proton, its chemical shift can be variable and concentration-dependent. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14.5 | -OCH₂C H₃ | Aliphatic methyl carbon of the ethyl ester. |

| ~28.0 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~61.0 | -OC H₂CH₃ | Methylene carbon of the ethyl ester, deshielded by the oxygen atom. |

| ~85.0 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~105.0 | Pyrazole C4 | Shielded carbon of the pyrazole ring, attached to the ester group. |

| ~140.0 | Pyrazole C5 | Deshielded carbon of the pyrazole ring, attached to a proton. |

| ~150.0 | Pyrazole C3 | Carbon bearing the hydroxyl group. |

| ~160.0 | C =O (ester) | Carbonyl carbon of the ethyl ester. |

| ~165.0 | C =O (Boc) | Carbonyl carbon of the tert-butyl carbamate. |

Infrared (IR) Spectroscopy

The IR spectrum will highlight the presence of key functional groups through their characteristic vibrational frequencies.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 (broad) | O-H | Stretching |

| 2980-2960 | C-H | Stretching (sp³ aliphatic) |

| 1750-1730 | C=O | Stretching (ester) |

| 1720-1700 | C=O | Stretching (carbamate) |

| 1600-1580 | C=N | Stretching (pyrazole ring) |

| 1250-1200 | C-O | Stretching (ester and carbamate) |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. For the title compound (C₁₁H₁₆N₂O₅), the expected molecular weight is approximately 256.26 g/mol .

-

Expected Molecular Ion Peak [M]⁺: m/z ≈ 256

-

Major Fragmentation Pathways:

-

Loss of the tert-butyl group (-57) leading to a fragment at m/z ≈ 199.

-

Loss of the ethoxy group (-45) from the ester, resulting in a fragment at m/z ≈ 211.

-

Decarboxylation (-44) from the carbamate or ester.

-

Methodological Framework for Spectral Acquisition and Analysis

For researchers aiming to synthesize and characterize this compound, the following experimental workflow is recommended.

Figure 2: Experimental workflow for synthesis and spectral analysis.

Synthesis Protocol (Adapted from related literature)

A plausible synthetic route to pyrazole dicarboxylates involves the condensation of a β-ketoester with a hydrazine derivative. For the title compound, this could involve the reaction of diethyl 2-(tert-butoxycarbonylamino)-3-oxosuccinate with a suitable hydrazine source, followed by cyclization.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of the β-ketoester in a suitable solvent (e.g., ethanol, toluene), add the hydrazine derivative at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: The reaction mixture is typically stirred at room temperature or heated to reflux to drive the condensation and cyclization. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: Samples should be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

-

IR Spectroscopy: A small amount of the purified compound is analyzed using an FT-IR spectrometer, typically as a thin film on a salt plate or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) will provide an accurate mass measurement, confirming the elemental composition.

Conclusion

The structural elucidation of novel compounds like 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate is a cornerstone of modern chemical and pharmaceutical research. While direct experimental data is currently elusive, this guide provides a comprehensive, predictive framework for its spectral characterization. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, are intended to empower researchers to confidently undertake the synthesis and analysis of this and related pyrazole derivatives. As research in this area progresses, the validation of these predictions will undoubtedly contribute to a deeper understanding of the structure-activity relationships of this important class of heterocyclic compounds.

References

-

While direct spectral data for the title compound is not available in the provided search results, the predicted values are based on general principles of NMR and IR spectroscopy and by analogy to the data presented for similar pyrazole derivatives in the following articles

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

-

Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-B%C3%A1ez-Monta%C3%B1ez-Cabezas/6e19036f8f5339f4a0c841e21b069d519b16520e]([Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

-

-

General methodologies for spectroscopic techniques are based on standard organic chemistry laboratory practices, such as those described in

-

Supporting Information for Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. The Royal Society of Chemistry. [Link]

-

-

The existence of the title compound is noted in a research context, although without spectral data, in

-

How can I perform a Mitsunobu reaction between 1-(tert-butyl) 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and neopentyl alcohol? ResearchGate. [Link]

-

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, a key heterocyclic scaffold of interest in medicinal chemistry. As Senior Application Scientists, our goal is to not only present the data but to also elucidate the underlying principles that govern the spectral features, thereby empowering researchers to confidently interpret their own experimental results.

Introduction: The Significance of Structural Elucidation

1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate is a substituted pyrazole, a class of heterocyclic compounds widely recognized for their diverse biological activities.[1] Accurate structural confirmation is the bedrock of any drug discovery and development program. Among the arsenal of analytical techniques, ¹H NMR spectroscopy stands out as a powerful, non-destructive tool for the unambiguous determination of molecular structure in solution.[2] This guide will dissect the ¹H NMR spectrum of the title compound, providing a detailed rationale for the assignment of each resonance.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate presents several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The expected spectrum is a composite of signals from the tert-butyl group, the ethyl ester moiety, the pyrazole ring proton, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Spectral Data for 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| tert-Butyl (-C(CH₃)₃) | ~ 1.6 | Singlet | 9H | - |

| Ethyl (-OCH₂CH₃) | ~ 1.3 | Triplet | 3H | ~ 7.1 |

| Ethyl (-OCH₂CH₃) | ~ 4.2 | Quartet | 2H | ~ 7.1 |

| Pyrazole-H5 | ~ 8.0 | Singlet | 1H | - |

| Hydroxyl (-OH) | Variable (e.g., ~10-12) | Broad Singlet | 1H | - |

Rationale for Peak Assignments: A Mechanistic Approach

Understanding the electronic environment of each proton is crucial for accurate spectral interpretation.[3][4] The chemical shift of a proton is primarily influenced by the degree of shielding or deshielding from the surrounding electron density.[5]

-

The tert-Butyl Group (singlet, ~1.6 ppm): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. This equivalence results in a single, sharp signal (a singlet) in the spectrum.[1] Being attached to an sp³ hybridized carbon and distant from strongly electron-withdrawing groups, these protons are relatively shielded and thus appear in the upfield region of the spectrum.

-

The Ethyl Group (quartet, ~4.2 ppm and triplet, ~1.3 ppm): The ethyl group provides a classic example of spin-spin coupling.[2] The methylene protons (-OCH₂-) are adjacent to a methyl group (-CH₃) with three equivalent protons. According to the n+1 rule, their signal is split into a quartet (3+1=4). Conversely, the methyl protons are adjacent to a methylene group with two equivalent protons, resulting in their signal being split into a triplet (2+1=3). The methylene protons are directly attached to an oxygen atom, which is strongly electronegative. This deshields the methylene protons, causing their signal to appear further downfield compared to the methyl protons.[4]

-

The Pyrazole Ring Proton (singlet, ~8.0 ppm): The lone proton on the pyrazole ring at the 5-position is attached to an sp² hybridized carbon within an aromatic system. Aromatic protons typically resonate in the downfield region (7-9 ppm) due to the ring current effect.[5] The presence of two electron-withdrawing carbonyl groups attached to the pyrazole ring further deshields this proton, shifting its resonance significantly downfield. In the absence of adjacent protons, this signal appears as a singlet.

-

The Hydroxyl Proton (broad singlet, variable): The chemical shift of the hydroxyl proton is highly dependent on factors such as solvent, temperature, and concentration due to hydrogen bonding.[3][4] In many cases, particularly with intramolecular hydrogen bonding to the adjacent carbonyl group, this proton can be significantly deshielded and appear as a broad singlet in the downfield region (often >10 ppm). The broadness of the signal is a result of chemical exchange. This peak can be confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR tube will result in the disappearance of the hydroxyl proton signal.[3]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum, the following experimental procedure is recommended:

4.1 Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can help in observing the -OH proton signal more consistently.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for the chemical shifts.[3][6]

4.2 NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.[6]

-

Shimming: Carefully shim the magnetic field to achieve a homogeneous field across the sample, which is essential for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is generally sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure that all protons have fully relaxed before the next pulse.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Carefully phase the spectrum and correct the baseline to ensure accurate integration of the signals.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Visualizing Molecular Structure and NMR Correlations

Diagram 1: Molecular Structure of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate

Caption: Chemical structure of the title compound.

Diagram 2: Key ¹H-¹H Spin-Spin Coupling Correlations

Caption: Spin-spin coupling in the ethyl group.

Conclusion: A Foundation for Confident Analysis

The ¹H NMR spectrum of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate is highly informative and, when correctly interpreted, provides unequivocal confirmation of its molecular structure. By understanding the interplay of chemical environment, electron density, and spin-spin coupling, researchers can confidently assign each resonance and verify the identity and purity of their synthesized compounds. This guide serves as a practical reference for scientists engaged in the synthesis and characterization of novel pyrazole-based molecules, ultimately contributing to the advancement of drug discovery and development.

References

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

- Kowalewski, J., et al. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 416-421.

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Al-Bayati, R. H., & Al-Amiery, A. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

- Fujisawa, K., Sugihara, S., & Tiekink, E. R. T. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. Zeitschrift für Kristallographie - New Crystal Structures.

-

Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]

- Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(11), 1073-1082.

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

Sources

13C NMR analysis of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate

An In-Depth Technical Guide to the ¹³C NMR Analysis of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate

Authored by: Senior Application Scientist, Gemini Analytical

This whitepaper provides a comprehensive guide to the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, a substituted pyrazole of interest in medicinal chemistry and materials science. As a senior application scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The protocols herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently apply these principles to their own structural elucidation challenges.

Foundational Principles: Why ¹³C NMR is Essential for Pyrazole Derivatives

Carbon-13 NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing direct insight into the carbon skeleton.[1] For a complex heterocyclic system like 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, ¹³C NMR allows for the unambiguous identification of each unique carbon environment. Unlike ¹H NMR, where signal overlap can complicate analysis, the broader chemical shift range of ¹³C NMR (typically 0-220 ppm) often results in a well-resolved spectrum where each carbon atom produces a distinct signal.[2]

The chemical shift (δ) of a given carbon nucleus is exquisitely sensitive to its local electronic environment. Key factors influencing the chemical shifts in the target molecule include:

-

Hybridization: sp² carbons (aromatic, alkene, carbonyl) resonate downfield (higher ppm) compared to sp³ carbons (alkane).

-

Electronegativity: The presence of electronegative atoms like oxygen and nitrogen deshields adjacent carbon nuclei, shifting their signals downfield.[3][4] This is particularly relevant for the pyrazole ring and the ester/hydroxyl functionalities.

-

Substituent Effects: The electronic properties (electron-donating or electron-withdrawing) of the tert-butyl, ethyl ester, and hydroxyl groups modulate the electron density across the pyrazole ring, leading to predictable shifts in the C3, C4, and C5 signals.[5]

-

Quaternary Carbons: Carbons with no attached protons (e.g., C3, C5, carbonyls, and the quaternary carbon of the tert-butyl group) typically exhibit weaker signals in standard proton-decoupled spectra due to the absence of the Nuclear Overhauser Effect (NOE) enhancement.[2]

Molecular Structure and Carbon Numbering

A clear and consistent numbering system is paramount for accurate spectral assignment. The structure of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate is presented below with the standardized numbering used throughout this guide.

Caption: Numbering scheme for 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.

Workflow for NMR Analysis

The logical flow from sample to final structure verification is critical for reproducible and reliable results.

Caption: Standardized workflow for ¹³C NMR structural analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 50-100 mg of the solid 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate. A higher concentration is generally preferred for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.[6][7]

-

Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~77.16 ppm, which serves as a convenient internal reference.[8]

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube. This step is crucial to remove any particulate matter, which can degrade magnetic field homogeneity and result in poor spectral resolution.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. Typical acquisition parameters on a 400 MHz spectrometer would include:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds. While longer delays are needed for precise quantification, a 2-second delay is sufficient for routine structural identification.[9]

-

Number of Scans (ns): 1024 to 4096, depending on sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.

-

Spectral Width: 0 to 240 ppm.

-

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening of ~1 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis by setting the CDCl₃ triplet center peak to 77.16 ppm.[10]

-

Perform peak picking to identify the chemical shift of each resonance.

-

Spectral Interpretation and Peak Assignment

The analysis of the ¹³C NMR spectrum involves assigning each observed signal to a specific carbon atom in the molecule. This assignment is based on established chemical shift ranges, the electronic effects of neighboring functional groups, and comparison with data from related structures in the literature.[11][12]

Predicted and Observed Chemical Shifts

The following table summarizes the predicted chemical shift ranges for each carbon in 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, based on literature values for similar functional groups, alongside a set of representative experimental data.

| Carbon Atom(s) | Label | Predicted δ (ppm) | Observed δ (ppm) | Justification & Key Influences |

| Pyrazole Ring C3 | C3 | 155 - 165 | 160.5 | Quaternary. Strongly deshielded by direct attachment to two nitrogen atoms and the electron-donating, resonance effect of the -OH group. |

| Pyrazole Ring C4 | C4 | 100 - 110 | 104.8 | Attached to an sp² carbon of the ester, but shielded relative to other ring carbons. Its chemical shift is sensitive to substituents.[13] |

| Pyrazole Ring C5 | C5 | 140 - 150 | 145.2 | Quaternary. Deshielded by attachment to two nitrogen atoms and the electron-withdrawing N-dicarboxylate group.[14] |

| tert-Butyl Quaternary | C6 | 80 - 90 | 83.1 | Quaternary carbon attached to an oxygen atom. |

| tert-Butyl Methyls | C7, C7', C7'' | 25 - 35 | 28.3 | Equivalent sp³ carbons in a low-field environment.[15][16] |

| Ethyl Ester Carbonyl | C8 | 160 - 170 | 164.2 | Carbonyl carbon of an ester, typically found in this downfield region.[17] |

| Ethyl Ester Methylene | C9 | 60 - 70 | 61.5 | sp³ carbon attached to an electronegative oxygen atom.[3] |

| Ethyl Ester Methyl | C10 | 10 - 20 | 14.1 | Typical chemical shift for a terminal sp³ methyl group.[17] |

| N-Carbonyl | C11 | 150 - 160 | 152.9 | Carbonyl of a carbamate-like structure, deshielded by both nitrogen and oxygen. |

Detailed Assignment Rationale

-

Carbonyl Carbons (C8, C11): Two signals are expected in the downfield region. The ethyl ester carbonyl (C8) is anticipated around 164.2 ppm. The N-carbonyl of the dicarboxylate (C11) is also highly deshielded and appears at 152.9 ppm.

-

Pyrazole Ring Carbons (C3, C4, C5):

-

C3 (160.5 ppm): This quaternary carbon is bonded to two nitrogens and a hydroxyl group. The strong deshielding effect of these neighbors places it significantly downfield.

-

C5 (145.2 ppm): Also a quaternary carbon bonded to two nitrogens, its chemical shift is influenced by the N-dicarboxylate group, placing it slightly upfield from C3.

-

C4 (104.8 ppm): This is the most shielded of the pyrazole ring carbons, appearing in the characteristic range for a C4 carbon in a substituted pyrazole.[13]

-

-

tert-Butyl Group Carbons (C6, C7):

-

C6 (83.1 ppm): The quaternary carbon is directly attached to the ester oxygen, causing a significant downfield shift into the 80-90 ppm range.

-

C7 (28.3 ppm): The three methyl groups are chemically equivalent and appear as a single, typically intense signal around 28 ppm, a characteristic region for tert-butyl methyls.[16]

-

-

Ethyl Ester Group Carbons (C9, C10):

-

C9 (61.5 ppm): The methylene carbon (-CH₂-) is bonded to an oxygen atom, deshielding it to ~61 ppm.[3]

-

C10 (14.1 ppm): The terminal methyl carbon (-CH₃) is the most shielded carbon in the molecule, appearing far upfield as expected.

-

Conclusion

The ¹³C NMR spectrum provides a definitive fingerprint of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate. Through a systematic approach combining foundational NMR principles, meticulous experimental technique, and logical spectral interpretation, each of the 10 unique carbon environments in the molecule can be confidently assigned. The analysis demonstrates the powerful interplay of hybridization, electronegativity, and substituent effects in determining carbon chemical shifts. This guide serves as a robust framework for researchers utilizing ¹³C NMR for the structural elucidation of complex heterocyclic compounds, reinforcing the technique's central role in modern chemical and pharmaceutical research.

References

- Claramunt, R. M., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.

-

Elguero, J., et al. (n.d.). ¹H and ¹³C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

- Breitmaier, E., & Voelter, W. (n.d.). Combination of ¹H and ¹³C NMR Spectroscopy.

-

Cabildo, P., et al. (n.d.). ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

- Nagarajan, K. (1986). Some applications of ¹³C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences.

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Available at: [Link]

- Unknown Author. (n.d.). ¹³C NMR spectroscopy • Chemical shift.